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molecular formula C13H9BrO2 B3277085 3-(4-Bromophenoxy)benzaldehyde CAS No. 65295-62-7

3-(4-Bromophenoxy)benzaldehyde

Cat. No. B3277085
M. Wt: 277.11 g/mol
InChI Key: KPLSAAJEPBBHQI-UHFFFAOYSA-N
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Patent
US04212829

Procedure details

9.60 Grams (0.060 mole) of bromine were added dropwise to 9.90 g (0.050 mole) of m-phenoxybenzaldehyde at 0° C. taking a period of 1 hour with vigorous stirring. After the addition was finished, the reaction was continued for a further 3 hours at the same temperature. The unreacted bromine was distilled off under reduced pressure from the reaction system to obtain m-(p-bromophenoxy)benzaldehyde (No. 9 in Table 2).
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[O:3]([C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[Br:1][C:7]1[CH:6]=[CH:5][C:4]([O:3][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH:13]=[O:14])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
BrBr
Name
Quantity
9.9 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the reaction was continued for a further 3 hours at the same temperature
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The unreacted bromine was distilled off under reduced pressure from the reaction system

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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